Palonosetron-carboxamide-d1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

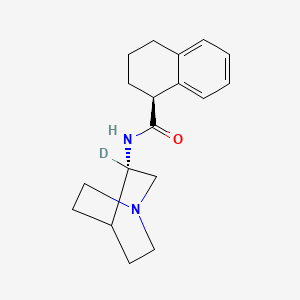

Palonosetron-carboxamide-d1 is a complex organic compound with a unique bicyclic structure

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Palonosetron-carboxamide-d1 is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its bicyclic structure allows it to interact with enzymes and receptors in unique ways, making it a subject of interest in enzymology and receptor biology.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.

Mecanismo De Acción

Target of Action

Palonosetron-carboxamide-d1, also known as (1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide or (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1, primarily targets the serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea and vomiting .

Mode of Action

This compound acts as a selective antagonist of the 5-HT3 receptors . The antiemetic activity of the drug is achieved through the inhibition of these receptors, which are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin pathway . By blocking the 5-HT3 receptors, it prevents serotonin from binding to these receptors, thereby inhibiting the pathway and preventing the onset of nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a high bioavailability of 97% when taken orally . It has a long plasma half-life of approximately 40-50 hours , suggesting a prolonged duration of action. The drug is metabolized primarily in the liver, with 50% of the metabolism being mediated by CYP2D6, and CYP3A4 and CYP1A2 also involved . About 80% of the drug is excreted through the kidneys, with 49% of it being unchanged .

Result of Action

The primary result of the action of this compound is the prevention of nausea and vomiting associated with emetogenic chemotherapy and postoperative conditions . It is particularly effective in controlling delayed chemotherapy-induced nausea and vomiting (CINV) that appears more than 24 hours after the first dose of a course of chemotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s body weight . In high-weight patients, lean body weight (LBW)-based dosing might be more suitable to avoid possible underdosing . The current fixed dosing of this compound is generally acceptable for adult patients with normal weight .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Palonosetron-carboxamide-d1 typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of the naphthalenecarboxamide moiety. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and conditions.

Análisis De Reacciones Químicas

Types of Reactions

Palonosetron-carboxamide-d1 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bicyclic nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide

- (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d2

Uniqueness

The uniqueness of Palonosetron-carboxamide-d1 lies in its deuterium substitution, which can affect its chemical and biological properties. This substitution can lead to differences in reaction rates and binding affinities, making it a valuable compound for studying isotope effects in chemical and biological systems.

Propiedades

IUPAC Name |

(1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1/i17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAZNWLKDYIEHQ-XMVJTNOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CN2CCC1CC2)NC(=O)[C@H]3CCCC4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)

![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)